molecular formula C11H20O4 B3322415 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate CAS No. 145328-03-6

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate

Cat. No.: B3322415
CAS No.: 145328-03-6
M. Wt: 216.27 g/mol
InChI Key: ODBRTAKEAMTPKE-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate (CAS: 145328-03-6) is an ester derivative of pentanedioic acid (glutaric acid). Its molecular formula is C₁₁H₂₀O₄, with a molecular weight of 216.27 g/mol . Structurally, it features a pentanedioate backbone substituted with a methyl group at positions 1 and 5 and a 2-methylpropyl (isobutyl) group at position 3 (Figure 1).

Applications and Hazards
This compound is primarily used as a laboratory chemical and in the manufacture of specialized chemical intermediates . Its safety profile includes hazards such as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name

dimethyl 3-(2-methylpropyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-8(2)5-9(6-10(12)14-3)7-11(13)15-4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBRTAKEAMTPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145328-03-6
Record name 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145328036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7PN3QAU68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate can be synthesized through esterification reactions involving glutaric acid derivatives and alcohols. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl 3-(2-methylpropyl)pentanedioate is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of pregabalin, this compound undergoes further chemical transformations to produce the final active drug, which modulates calcium channels in the nervous system to exert its anticonvulsant and analgesic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications
1,5-Dimethyl 3-(2-methylpropyl)pentanedioate 145328-03-6 Methyl (1,5); Isobutyl (3) C₁₁H₂₀O₄ 216.27 Lab/chemical synthesis
Dimethyl 3-propyl pentanedioate Not provided Methyl (1,5); Propyl (3) C₁₀H₁₈O₄ ~202.24 (estimated) Pharmaceutical intermediates (e.g., Brivaracetam synthesis)
3-Methyl-3-(2-methylpropyl)pentanedioic acid Not provided Methyl (3); Isobutyl (3) C₁₀H₁₈O₄ 202.24 (acid form) Not explicitly stated

Key Observations:

  • Branching Effects: The isobutyl group in the target compound introduces steric hindrance compared to the linear propyl group in dimethyl 3-propyl pentanedioate. This likely reduces reactivity in enzymatic processes but may enhance solubility in non-polar solvents .
  • Molecular Weight : The target compound’s higher molecular weight (216.27 vs. ~202.24) reflects its branched substituent, which may influence boiling points and chromatographic behavior.

Biological Activity

1,5-Dimethyl 3-(2-methylpropyl)pentanedioate is an ester compound that belongs to a class of dimethyl esters derived from pentanedioic acid. The compound is characterized by its unique structural features, including two methyl groups at the first and fifth carbon positions and a branched alkyl group (2-methylpropyl) at the third carbon. This distinct structure influences its biological activity, making it a subject of interest in various research fields.

  • Molecular Formula : C₁₁H₂₀O₄
  • Molecular Weight : 216.27 g/mol
  • CAS Number : 145328-03-6

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Esterification : Reaction of pentanedioic acid with methanol and isobutylene.
  • Transesterification : Exchange of alkoxy groups with other alcohols.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, preliminary studies suggest potential interactions with biological systems, particularly in modulating enzyme activities and influencing metabolic pathways.

Interaction Studies

  • Enzyme Modulation : Esters like this compound may modulate enzyme activities involved in metabolic pathways. For example, they could affect glycolysis and fatty acid oxidation processes by interacting with key metabolic enzymes.
  • Potential Therapeutic Applications : Given its structural similarity to other bioactive compounds, there is potential for this ester to be explored for therapeutic applications, particularly in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand its biological implications, it is useful to compare this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Dimethyl glutarateFive-carbon chain with two methyl estersCommonly used as a solvent and plasticizer
Diisobutyl glutarateSimilar backbone but with isobutyl groupsHigher molecular weight; used as a plasticizer
Dimethyl succinateFour-carbon chain with two methyl estersShorter chain; used in organic synthesis
Dimethyl adipateSix-carbon chain with two methyl estersLonger chain; utilized in polymer production

The branched alkyl group (2-methylpropyl) in this compound enhances its solubility and alters interaction dynamics compared to linear esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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